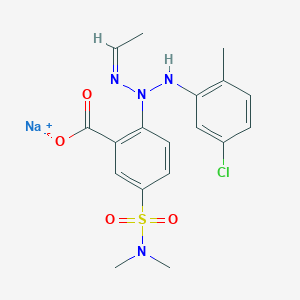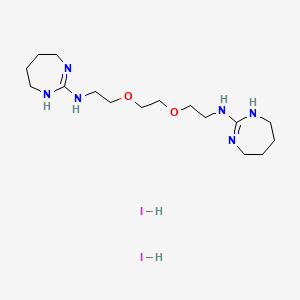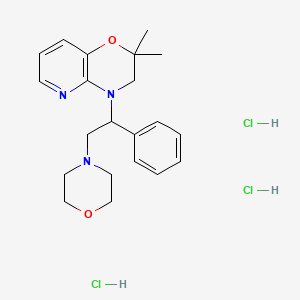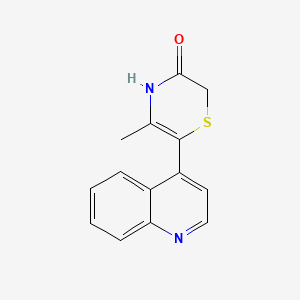
Dispiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decane-6',2''-thiazolidine), dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride is a complex organic compound characterized by its unique dispiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of thiazolidine rings and the tricyclo decane core contribute to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired dispiro structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[1,3-thiazolidine-2,2’-tricyclo[3.3.1.1 3,7 ]decane] hydrochloride
- Tricyclo[3.3.1.1(3,7)]decane derivatives
Uniqueness
Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride is unique due to its dispiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
159553-27-2 |
|---|---|
Fórmula molecular |
C14H24Cl2N2S2 |
Peso molecular |
355.4 g/mol |
InChI |
InChI=1S/C14H22N2S2.2ClH/c1-3-17-13(15-1)9-5-11-7-10(13)8-12(6-9)14(11)16-2-4-18-14;;/h9-12,15-16H,1-8H2;2*1H |
Clave InChI |
ZDJNZHKPLAENFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CSC2(N1)C3CC4CC2CC(C3)C45NCCS5.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



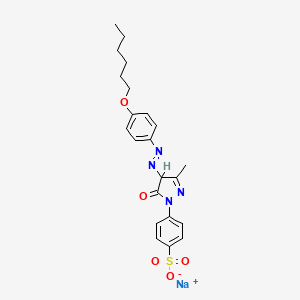
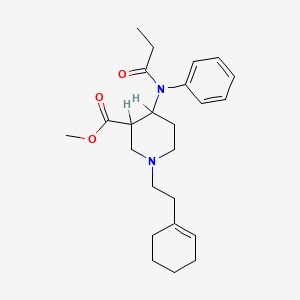


![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
